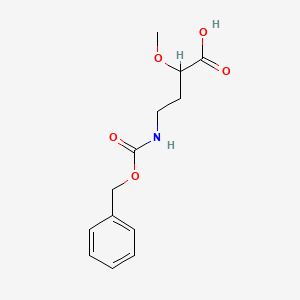
4-(2-Chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine, commonly known as CSP, is a small molecule that has been extensively studied for its potential use as a therapeutic agent. CSP is a piperazine derivative that has a unique chemical structure, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of CSP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CSP has been shown to selectively target cancer cells, leaving normal cells unaffected, which is a significant advantage over traditional chemotherapy drugs.
Biochemical and physiological effects:
CSP has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to inhibit the activity of specific enzymes, such as protein kinase C and phospholipase C, which are involved in cancer cell growth and proliferation. CSP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CSP is its selectivity for cancer cells, which reduces the risk of side effects associated with traditional chemotherapy drugs. However, CSP's effectiveness may be limited by its poor solubility in water, which can make it challenging to administer in vivo. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of the final product.
Orientations Futures
There are several future directions for the study of CSP. One area of research is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of research is the optimization of CSP's chemical structure to enhance its selectivity and effectiveness against cancer cells. Additionally, more research is needed to understand the mechanism of action of CSP and its potential use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of CSP involves the reaction of 2-chloro-3-pyridinesulfonamide with 1-cyclopentyl-2-methylpiperazine under specific conditions. The reaction takes place in the presence of a suitable catalyst and solvent, resulting in the formation of CSP. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
CSP has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. CSP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-(2-chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2S/c1-12-11-18(9-10-19(12)13-5-2-3-6-13)22(20,21)14-7-4-8-17-15(14)16/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSUDKPETNOBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2CCCC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

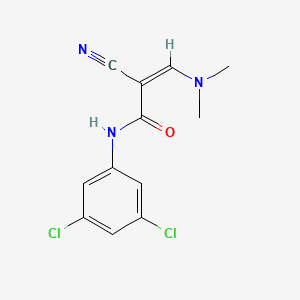
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)
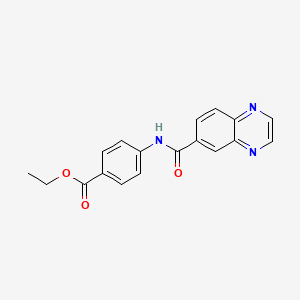
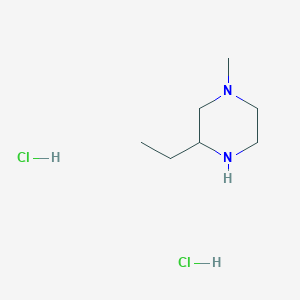
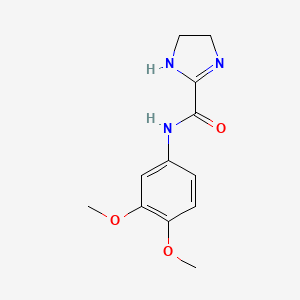

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)

![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)



